molecular formula C19H14ClN3O2S B13979804 6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine

6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B13979804
M. Wt: 383.9 g/mol
InChI Key: KNIGRRFWFNKKEY-UHFFFAOYSA-N
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Description

6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a chloro group, a methylsulfonyl group, and a biphenyl moiety, contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the chloro, methylsulfonyl, and biphenyl groups. One common synthetic route involves the cyclization of a suitable pyridine derivative with an imidazole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium methoxide in polar solvents.

Major Products

The major products formed from these reactions include sulfone derivatives, hydrogenated imidazo[4,5-b]pyridines, and various substituted imidazo[4,5-b]pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: As a probe for studying biological processes and interactions at the molecular level.

    Medicine: For its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions. The presence of the chloro and methylsulfonyl groups can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:

    2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine: Lacks the chloro group, which may affect its chemical reactivity and biological activity.

    6-chloro-2-methyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine: Lacks the methylsulfonyl group, which may influence its solubility and pharmacokinetic properties.

    6-chloro-2-methylsulfonyl-1H-imidazo[4,5-b]pyridine: Lacks the biphenyl moiety, which may alter its overall molecular structure and interactions with biological targets.

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C19H14ClN3O2S/c1-26(24,25)19-21-16-11-15(20)17(22-18(16)23-19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22,23)

InChI Key

KNIGRRFWFNKKEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=NC(=C(C=C2N1)Cl)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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